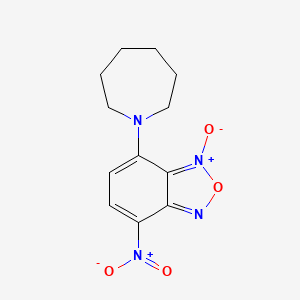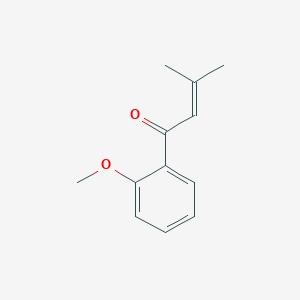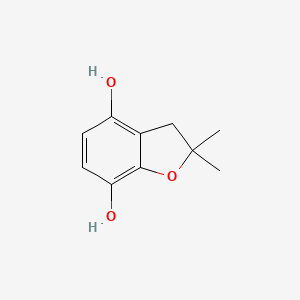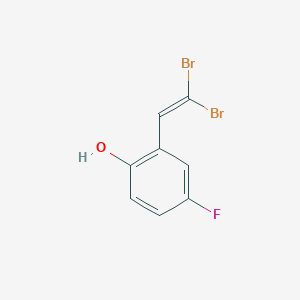![molecular formula C13H11N7O4S2 B13988159 4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 29817-67-2](/img/structure/B13988159.png)
4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of benzenesulfonamide, which is widely recognized for its role in the development of various therapeutic agents, particularly as inhibitors of carbonic anhydrase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- involves multiple steps, starting with the preparation of the benzenesulfonamide core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent functionalization steps. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Industry: Utilized in the development of dyes, photochemicals, and disinfectants.
Mechanism of Action
The primary mechanism of action for BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- involves the inhibition of carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to a decrease in cellular pH regulation and inhibition of tumor growth . This mechanism is particularly effective against carbonic anhydrase IX, which is associated with hypoxic tumors .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, known for its role in various therapeutic agents.
4-Aminobenzenesulfonamide: Another derivative with significant biological activity.
N-Ethyl-4-methylbenzenesulfonamide: Used in the synthesis of other complex molecules.
Uniqueness
BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- stands out due to its dual functionalization with thiazolyl and pyrimidinyl groups, enhancing its biological activity and specificity as an enzyme inhibitor .
Properties
CAS No. |
29817-67-2 |
|---|---|
Molecular Formula |
C13H11N7O4S2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N7O4S2/c14-10-9(11(21)17-12(22)16-10)19-18-7-1-3-8(4-2-7)26(23,24)20-13-15-5-6-25-13/h1-6H,(H,15,20)(H4,14,16,17,21,22) |
InChI Key |
QZSFRVURQJOQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)N)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


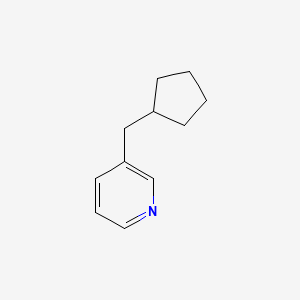
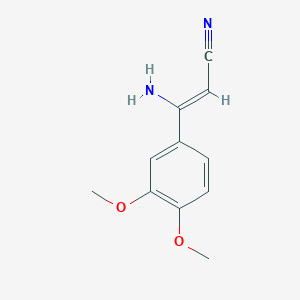
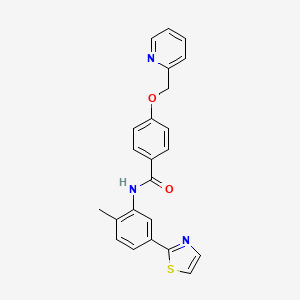

![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
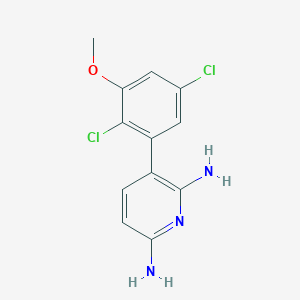


![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)

